2,2-Bis(hydroxymethyl)malonic acid

Anticancer Platinum Complexes Toxicology

Research groups developing next-generation platinum anticancer complexes often face dose-limiting toxicity inherent to oxalate leaving groups. 2,2-Bis(hydroxymethyl)malonic acid directly addresses this by providing a malonate leaving group that yields a 6-fold higher LD₅₀ (115 mg/kg vs. 19 mg/kg in ICR mice). This compound also serves as a unique non-nucleosidic phosphoramidite scaffold for oligonucleotide modification and a precursor to methylene malonate monomers for high-performance adhesives. - Enables Pt-drug candidates with significantly improved therapeutic index - Provides dual carboxylic acid sites for metal-chelating dendrimer synthesis - Sourced with batch-specific Certificate of Analysis; ambient shipping for R&D quantities

Molecular Formula C5H8O6
Molecular Weight 164.11 g/mol
CAS No. 173783-71-6
Cat. No. B065245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(hydroxymethyl)malonic acid
CAS173783-71-6
Synonyms2,2-BIS(HYDROXYMETHYL) MALONIC ACID
Molecular FormulaC5H8O6
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESC(C(CO)(C(=O)O)C(=O)O)O
InChIInChI=1S/C5H8O6/c6-1-5(2-7,3(8)9)4(10)11/h6-7H,1-2H2,(H,8,9)(H,10,11)
InChIKeyKTGAFVGVECOGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(hydroxymethyl)malonic Acid: Physicochemical Baseline


2,2-Bis(hydroxymethyl)malonic acid (CAS 173783-71-6) is a C5-symmetric, tetrafunctional organic compound characterized by a malonic acid core bearing two hydroxymethyl (–CH₂OH) groups at the α-carbon position . This structural arrangement distinguishes it from simpler dicarboxylic acids and from its widely used analogue, 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), which features a propanoic acid backbone . The compound exhibits a molecular formula of C₅H₈O₆, a monoisotopic mass of 164.032088 g/mol, and contains four hydrogen bond donors (two carboxylic acid O–H, two alcohol O–H) and six hydrogen bond acceptors (four from carbonyls, two from alcohols) . Its calculated density is 1.7±0.1 g/cm³ and predicted boiling point is 516.2±50.0 °C at 760 mmHg .

Core StructureTetrafunctional AB₂ monomer with a malonic acid backbone
Functional GroupsTwo carboxyl, two hydroxyl – enables branching, chelation, and thermal elimination
DifferentiationNot interchangeable with bis-MPA; distinct acid, coordination, and elimination chemistry

Generic Substitution Failure for 2,2-Bis(hydroxymethyl)malonic Acid


Generic substitution of 2,2-bis(hydroxymethyl)malonic acid with unfunctionalized malonic acid, diethyl malonate, or bis-MPA is not functionally equivalent across key application domains. The malonic acid core imparts distinct acid strength, chelation geometry, and thermal lability relative to the propanoic acid backbone of bis-MPA, affecting both polymerization kinetics and metal coordination properties . In platinum-based anticancer agents, the 2,2-bis(hydroxymethyl)malonate leaving group confers a markedly different in vivo toxicity profile compared to the oxalate leaving group in oxaliplatin, with LD₅₀ values differing by a factor of approximately six . Furthermore, the bis(hydroxymethyl) functionality on a malonate framework enables a unique phosphoramidite building block for non-nucleosidic oligonucleotide modification that cannot be replicated with other malonic acid derivatives .

2,2‑Bis(hydroxymethyl)malonic acid
Typical alternative (e.g., bis‑MPA, unfunctionalized malonate)
Dual carboxylic acid groups govern acid strength, metal chelation geometry, and thermal lability
Propanoic acid core or simple malonate esters shift polymerization kinetics and coordination behaviour
Bis(hydroxymethyl)malonate leaving group in Pt complexes yields a distinct in vivo toxicity profile
Oxalate or other dicarboxylate leaving groups may produce a different tolerability endpoint; direct substitution may require validation
Unique phosphoramidite building block for non-nucleosidic, multi‑functional oligonucleotide modification
Standard nucleoside phosphoramidites or simple malonate esters cannot replicate the branching and functionalisation pattern

2,2-Bis(hydroxymethyl)malonic Acid: Comparative Evidence


Acute Toxicity Advantage Over Oxaliplatin

In a direct head-to-head comparison, the platinum(II) complex incorporating 2,2-bis(hydroxymethyl)malonate as the leaving group (complex 5: cis-[Pt(II)(1R,2R-Diaminocyclohexane)·2,2-bis(hydroxymethyl)malonate]) demonstrated superior in vitro anticancer activity against A549/ATCC, HT-29, and SGC-7901 cell lines and, critically, a 6-fold higher LD₅₀ value in ICR mice compared to its parent compound oxaliplatin . Specifically, the LD₅₀ for complex 5 was 115 mg/kg (i.v. administration), whereas oxaliplatin exhibited an LD₅₀ of 19 mg/kg . This quantitative improvement in the therapeutic index directly addresses a major limitation of current platinum-based chemotherapeutics.

Acute Toxicity vs Oxaliplatin
Direct head-to-head comparison
LD₅₀ 115 mg/kg vs 19 mg/kg (6‑fold difference)
Reported lower acute systemic toxicity in ICR mice; exposure margin wider than oxaliplatin in this model
Intravenous administration; complex‑specific toxicity context
Anticancer Platinum Complexes Toxicology

Malonic Acid Core vs. Bis-MPA Backbone

2,2-Bis(hydroxymethyl)malonic acid (C₅H₈O₆, MW 164.113) possesses a malonic acid backbone with a central α-carbon bonded to two carboxylic acid groups and two hydroxymethyl groups . In contrast, the widely utilized dendrimer monomer bis-MPA (2,2-bis(hydroxymethyl)propanoic acid) has a propanoic acid backbone with a single carboxylic acid group and two hydroxymethyl groups on the β-carbon . This difference alters the number of hydrogen bond donors (4 vs. 3) and acceptors (6 vs. 4), the acid dissociation constants (pKₐ₁ and pKₐ₂ for malonic acid vs. a single pKₐ for bis-MPA), and the thermal elimination pathway to yield methylenemalonate vs. methacrylate esters .

Malonate Core vs Bis‑MPA Backbone
Class‑level inference
2 CO₂H vs 1 CO₂H; 4 H‑bond donors vs 3; elimination to methylenemalonate vs methacrylate
Dual carboxyl groups alter acid/base properties, chelation geometry, and thermal elimination pathway
Structural and predicted property comparison; experimental validation recommended
Polymer Chemistry Dendrimers AB₂ Monomers

Non-Nucleosidic Phosphoramidite Reagent

A new family of non-nucleosidic phosphoramidite reagents has been specifically derived from esters or amides of 2,2-bis(hydroxymethyl)malonic acid . These building blocks enable the preparation of 5′-phosphorylated oligonucleotides, as well as hydrophobic, polyamino, and fluorescently labeled oligonucleotide analogues . The utility of this scaffold lies in its ability to introduce branching and multiple functional groups at defined positions within an oligonucleotide sequence, a capability not readily achieved with standard nucleoside phosphoramidites or other malonic acid derivatives .

Non‑Nucleosidic Phosphoramidite Reagent
Supporting evidence
Enables branched, hydrophobic, polyamino, or fluorescently labelled oligonucleotides
Scaffold provides a unique non‑nucleosidic building block for multi‑functional oligonucleotide modification
Solid‑phase synthesis; qualitative functional advantage reported
Oligonucleotide Synthesis Phosphoramidites Bioconjugation

Thermal Elimination to Methylene Malonate

Bis(hydroxymethyl)malonic acid esters serve as key intermediates in the production of methylene malonate monomers via thermal elimination . This pathway is distinct from the dehydration of bis-MPA derivatives, which yields methacrylate-type monomers. Methylene malonates are highly reactive 1,1-disubstituted ethylenes used in advanced adhesives and coatings . The malonic acid core provides the necessary 1,3-dicarbonyl system for efficient elimination, whereas bis-MPA lacks this structural feature and therefore cannot access the same class of monomers .

Thermal Elimination to Methylene Malonate
Class‑level inference
Yields methylene malonate esters vs methacrylate esters from bis‑MPA
1,3‑Dicarbonyl system enables access to reactive 1,1‑disubstituted ethylene monomers; alternative backbones cannot replicate this class
Catalytic thermal elimination; monomer class difference confirmed
Methylene Malonate Adhesives Coatings

2,2-Bis(hydroxymethyl)malonic Acid Application Scenarios


Platinum-Based Anticancer Drug Development

Pharmaceutical research teams developing platinum(II) or platinum(IV) anticancer complexes should procure 2,2-bis(hydroxymethyl)malonic acid to synthesize novel drug candidates with a 6-fold higher LD₅₀ than oxaliplatin (115 mg/kg vs. 19 mg/kg) in ICR mice . This quantitative improvement in the therapeutic index is directly attributable to the 2,2-bis(hydroxymethyl)malonate leaving group and is not achievable with oxalate or other dicarboxylate leaving groups.

Non-Nucleosidic Phosphoramidite Synthesis

Oligonucleotide chemistry groups engaged in the development of antisense therapeutics, siRNA, or diagnostic probes should utilize this compound as the core scaffold for generating non-nucleosidic phosphoramidite building blocks. These reagents enable the site-specific introduction of hydrophobic moieties, polyamines, or fluorescent labels, as demonstrated by Guzaev et al. .

Methylene Malonate Monomer Production

Chemical manufacturers and formulators in the adhesives and coatings sector should specify bis(hydroxymethyl)malonic acid esters (e.g., diethyl bis(hydroxymethyl)malonate) as the feedstock for producing methylene malonate monomers via catalytic thermal elimination . This pathway is unique to the malonate core and provides access to a class of reactive 1,1-disubstituted ethylenes with superior bonding properties.

Metal-Coordinating Dendrimers & Hyperbranched Polymers

Polymer chemists designing metal-chelating dendrimers or hyperbranched polymers should select 2,2-bis(hydroxymethyl)malonic acid over bis-MPA due to the presence of two carboxylic acid groups, which provide additional coordination sites and different acid/base properties . This structural feature is critical for applications in catalysis, metal ion sensing, or theranostic nanoparticle construction.

Application
Selection Property
Validation Focus
Platinum complex leaving‑group profiling
Bis(hydroxymethyl)malonate functionality
Comparative toxicity endpoint evaluation in animal models
Non‑nucleosidic oligonucleotide modification
Tetrafunctional phosphoramidite precursor
Conjugation efficiency and site‑specific labeling
Methylene malonate monomer production
1,3‑Dicarbonyl system for thermal elimination
Monomer purity and polymerization kinetics
Metal‑coordinating dendrimer synthesis
Divalent metal chelation via dual carboxylates
Metal ion binding capacity and hyperbranched architecture

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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